2-Methoxy-6-methylnicotinic acid
Overview
Description
2-Methoxy-6-methylnicotinic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, featuring a methoxy group at the second position and a methyl group at the sixth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinic acid typically involves the methylation of 2-hydroxy-6-methylnicotinic acid. The reaction is carried out in the presence of a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:
- Dissolve 2-hydroxy-6-methylnicotinic acid in a suitable solvent like dimethylformamide (DMF).
- Add a base such as potassium carbonate to the solution.
- Introduce the methylating agent and stir the reaction mixture at an elevated temperature (around 60-80°C) for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like phosphorus tribromide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to nicotinic acid.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activities and receptor functions, similar to other nicotinic acid derivatives. The compound may act as an agonist or antagonist at certain receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 2-Hydroxy-6-methylnicotinic acid
- 2-Methoxy-3-methylnicotinic acid
- 2-Methoxy-5-methylnicotinic acid
Comparison: 2-Methoxy-6-methylnicotinic acid is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
2-methoxy-6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNDEEXLZYTRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-methoxy-6-methylnicotinic acid as a starting material for synthesizing N-arylamidines?
A1: The research article highlights the synthesis of N-arylamidines from both nicotinic acid and this compound. [] This suggests that the researchers were interested in exploring how modifications to the nicotinic acid scaffold, specifically the addition of a methoxy group at the 2-position and a methyl group at the 6-position, might influence the biological activity of the resulting N-arylamidines. The presence of these substituents could potentially impact various factors such as binding affinity to target proteins, pharmacokinetic properties, and overall efficacy. Further research would be needed to fully elucidate the structure-activity relationships associated with these modifications.
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